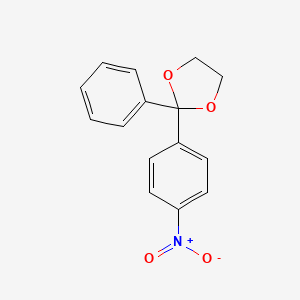
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a nitrophenyl group and a phenyl group attached to the dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with phenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-(4-Aminophenyl)-2-phenyl-1,3-dioxolane.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with molecular targets.
Comparación Con Compuestos Similares
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
2-(4-Nitrophenyl)-1,3-dioxolane: Lacks the phenyl group, which may affect its chemical properties and reactivity.
2-Phenyl-1,3-dioxolane: Lacks the nitrophenyl group, which may reduce its potential biological activities.
4-Nitrophenyl-2-phenyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring, which may alter its chemical behavior.
The uniqueness of this compound lies in the combination of the nitrophenyl and phenyl groups attached to the dioxolane ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
190448-47-6 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H13NO4/c17-16(18)14-8-6-13(7-9-14)15(19-10-11-20-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
VVVCJKKPLCVZOO-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


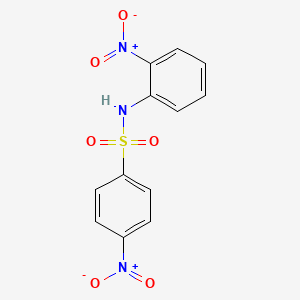
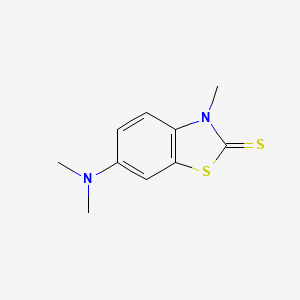
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
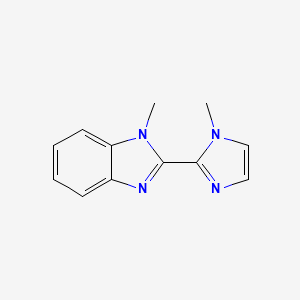
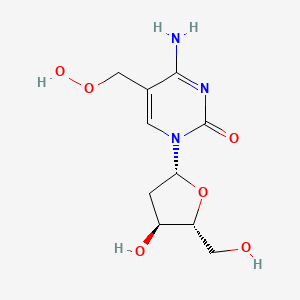
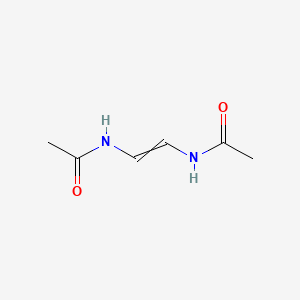
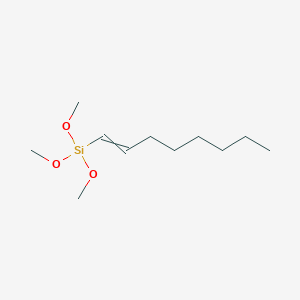

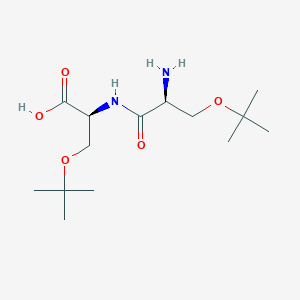
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
